molecular formula C20H23ClN2O3S B2819964 (E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide CAS No. 1147826-25-2

(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide

Cat. No.: B2819964
CAS No.: 1147826-25-2
M. Wt: 406.93
InChI Key: XOXKCLOPYMGHDK-UHFFFAOYSA-N
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Description

(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound contains a chlorophenyl group, a morpholine ring, and a phenylethenesulfonamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of (E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c21-19-9-5-4-8-18(19)20(23-11-13-26-14-12-23)16-22-27(24,25)15-10-17-6-2-1-3-7-17/h1-10,15,20,22H,11-14,16H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXKCLOPYMGHDK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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